2-Furancarboxylic acid, 2-hydroxyethyl ester
Overview
Description
2-Furancarboxylic acid, 2-hydroxyethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid ester group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 2-hydroxyethyl ester typically involves the esterification of 2-furancarboxylic acid with ethylene glycol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2-Furancarboxylic acid, 2-hydroxyethyl alcohol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylic acid, 2-hydroxyethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex furan derivatives and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of bio-based polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 2-hydroxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The furan ring can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer production.
2-Furancarboxylic acid, methyl ester: Contains a methyl ester group instead of a hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
2-Furancarboxylic acid, 2-hydroxyethyl ester is unique due to the presence of both a furan ring and a hydroxyethyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxyethyl furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4,8H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEWKPWAQIZVEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456490 | |
Record name | 2-Furancarboxylic acid, 2-hydroxyethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142564-33-8 | |
Record name | 2-Furancarboxylic acid, 2-hydroxyethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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